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Introduction
Endurance athletes consistently seek nutritional strategies to optimize performance, delay

fatigue, and accelerate recovery. Frubiase® SPORT is a dietary supplement formulated with a

combination of minerals, vitamins, trace elements, and, in some formulations, the functional

carbohydrate Palatinose™ (isomaltulose).[1][2][3][4] The supplement was developed to

replenish micronutrients lost through sweat and to support the increased metabolic demands of

strenuous physical activity.[5] Key components include electrolytes like magnesium, calcium,

and potassium, which are critical for muscle function, nerve signaling, and fluid balance, as well

as a complex of B vitamins that play a vital role in energy metabolism.[1][6][7][8]

This document provides a detailed protocol for a randomized controlled trial (RCT) designed to

rigorously evaluate the efficacy of Frubiase® SPORT on key performance and physiological

markers in trained endurance athletes. The protocols outlined herein are intended to serve as a

comprehensive guide for conducting a robust clinical investigation.

Study Objective
To determine the effect of daily Frubiase® SPORT supplementation over a 4-week period on

endurance performance, physiological stress markers, and metabolic efficiency in trained

cyclists compared to a placebo.
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Primary Hypothesis: 4-week supplementation with Frubiase® SPORT will lead to a significant

improvement in a 40 km cycling time trial performance.

Secondary Hypotheses:

Supplementation will increase the time to exhaustion (TTE) at 85% of maximal oxygen

consumption (VO2 max).

Supplementation will lead to a lower blood lactate concentration at submaximal and maximal

exercise intensities.

Supplementation will reduce markers of exercise-induced muscle damage and inflammation

post-exercise.

Study Design
A 4-week, randomized, double-blind, placebo-controlled, parallel-group study design will be

implemented.

Participants: 40 trained male and female cyclists.

Intervention Group (n=20): Daily intake of one serving (e.g., one effervescent tablet or 40g

powder) of Frubiase® SPORT dissolved in 500 ml of water.[4]

Placebo Group (n=20): Daily intake of a taste- and appearance-matched placebo containing

no active ingredients.

Duration: 4 weeks of supplementation, with testing performed at baseline (Week 0) and post-

intervention (Week 4).

Data Presentation: Key Quantitative Endpoints
All collected data will be analyzed to compare changes from baseline to Week 4 between the

Frubiase® SPORT and Placebo groups.
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Category Metric
Measurement

Timepoints
Description

Primary Performance
40 km Time Trial (TT)

Performance
Baseline, Week 4

Total time (minutes) to

complete a simulated

40 km TT on a

laboratory cycle

ergometer.

Secondary

Performance

Time to Exhaustion

(TTE)
Baseline, Week 4

Total time (minutes)

cycling at a constant

workload

corresponding to 85%

VO2 max.

Aerobic Capacity

Maximal Oxygen

Consumption (VO2

max)

Baseline, Week 4

Maximum rate of

oxygen consumption

(ml/kg/min) measured

during a graded

exercise test.

Metabolic Efficiency Lactate Threshold (LT) Baseline, Week 4

The exercise intensity

or power output

(Watts) at which blood

lactate begins to

accumulate rapidly.[9]

Biochemical Markers
Blood Lactate

Concentration

Baseline, Week 4

(Pre- and Post-

exercise)

Concentration of

lactate (mmol/L) in the

blood at rest, during

submaximal stages,

and post-exhaustion.

[10]

Creatine Kinase (CK)

Baseline, Week 4

(Pre- and 24h Post-

exercise)

A marker of exercise-

induced muscle

damage (U/L).
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C-Reactive Protein

(CRP)

Baseline, Week 4

(Pre- and 24h Post-

exercise)

A marker of systemic

inflammation (mg/L).

Serum Electrolytes
Baseline, Week 4

(Pre-exercise)

Serum concentrations

of Sodium, Potassium,

Calcium, Magnesium

(mmol/L).[11]

Subjective Measures
Rating of Perceived

Exertion (RPE)

Baseline, Week 4

(During all exercise

tests)

Borg 6-20 scale rating

of subjective effort

during exercise

stages.[12]

Experimental Workflow and Signaling Pathway
Diagrams
Experimental Workflow
The overall study workflow is designed to ensure robust data collection and minimize

confounding variables.
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Figure 1: Study Experimental Workflow
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Caption: Figure 1: Randomized controlled trial experimental workflow.
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Frubiase® SPORT contains electrolytes essential for excitation-contraction coupling, the

fundamental process of muscle contraction.

Figure 2: Role of Electrolytes in Muscle Contraction
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Caption: Figure 2: Simplified pathway of key electrolytes in muscle function.
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Protocol 1: Graded Exercise Test (GXT) for VO2 max and
Lactate Threshold
Objective: To determine maximal oxygen uptake (VO2 max) and lactate threshold (LT).

Equipment:

Calibrated cycle ergometer (e.g., Lode Excalibur Sport)

Metabolic cart (for breath-by-breath gas analysis)

Heart rate monitor

Lactate analyzer (e.g., Lactate Pro 2) and consumables

Borg RPE Scale (6-20)

Procedure:

Participant Preparation: Participants should arrive in a rested and hydrated state, having

avoided strenuous exercise for 24 hours and food/caffeine for 3 hours prior.

Setup: Record participant's weight. Fit the participant to the cycle ergometer, ensuring

optimal seat height and handlebar position. Attach the heart rate monitor and fit the

respiratory mask for the metabolic cart.

Warm-up: Begin with a 5-minute warm-up of easy cycling at 50-100 Watts.[13]

Incremental Test: The test begins at a low intensity (e.g., 100 W for trained males). The

workload is increased by 20-30 Watts every 1-2 minutes.[13][14] The participant must

maintain a constant cadence (e.g., 80-90 RPM).

Data Collection:

Continuously record VO2, VCO2, RER, and heart rate.

At the end of each stage, record the participant's RPE.
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Obtain a capillary blood sample from the fingertip or earlobe to measure blood lactate

concentration.[15]

Termination Criteria: The test continues until volitional exhaustion. The test is terminated if

the participant cannot maintain the required cadence, or if any of the following criteria for

achieving VO2 max are met:

A plateau in VO2 despite an increase in workload.[16]

Respiratory Exchange Ratio (RER) > 1.10.

Heart rate within 10 bpm of age-predicted maximum (220-age).

RPE > 17.

Cool-down: The participant should perform a 5-10 minute active cool-down at a low

workload.[17]

Data Analysis:

VO2 max: Determined as the highest 30-second average VO2 value recorded.

Lactate Threshold (LT): Plotted on a graph of lactate concentration vs. power output. LT is

identified as the inflection point where lactate levels begin to rise sharply.[17]

Protocol 2: 40 km Cycling Time Trial (TT)
Objective: To assess maximal endurance performance over a set distance.

Equipment:

Calibrated cycle ergometer with a time trial mode.

Heart rate monitor.

Standardized hydration (water ad libitum).

Procedure:
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Participant Preparation: Same as for the GXT. Testing should be conducted at the same time

of day for baseline and post-intervention trials to control for circadian variance.

Warm-up: Participants will complete a standardized 15-minute warm-up, including several

short, high-intensity efforts to prepare for the trial.[18]

Time Trial:

The ergometer is set to a 40 km distance trial.

On "start," the participant begins cycling and is instructed to complete the distance as

quickly as possible.[18][19]

Participants can adjust their gearing/resistance and cadence as desired.

The only feedback provided is the elapsed distance. Time, power, and heart rate should

be blinded to the participant.

Data Collection: Record total time to completion, average power output, average heart rate,

and average cadence.

Cool-down: A 10-minute self-selected cool-down is performed post-trial.

Protocol 3: Blood Sampling and Analysis
Objective: To measure biochemical markers of metabolic stress, muscle damage, and

inflammation.

Equipment:

Phlebotomy supplies (needles, vacutainer tubes for serum and plasma).

Centrifuge.

-80°C freezer for sample storage.

Access to a clinical laboratory for analysis (ELISA, spectrophotometry).

Procedure:
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Sample Collection:

Venous blood samples will be drawn from an antecubital vein by a trained phlebotomist.

Timing: Samples will be collected at four key timepoints:

1. Baseline (Week 0), rested state.

2. Post-Intervention (Week 4), rested state.

3. Immediately following the Week 4 performance tests.

4. 24 hours after the Week 4 performance tests.

Sample Processing:

Blood for serum analysis (CK, CRP, electrolytes) will be collected in SST tubes, allowed to

clot for 30 minutes, and then centrifuged at 1500 x g for 15 minutes at 4°C.

Blood for plasma analysis (lactate) will be collected in sodium fluoride/potassium oxalate

tubes and centrifuged immediately.

Aliquots of serum and plasma will be stored at -80°C until analysis.

Analysis: Samples will be analyzed in batches to reduce inter-assay variability, using

commercially available assay kits according to the manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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